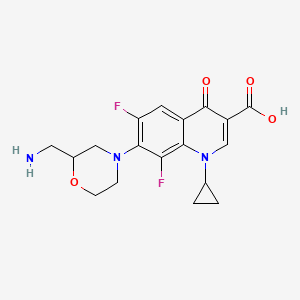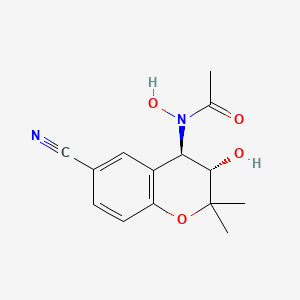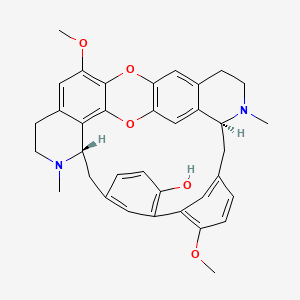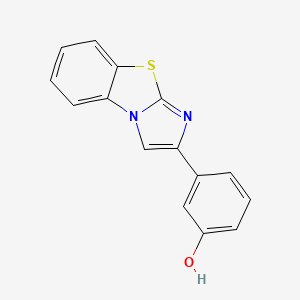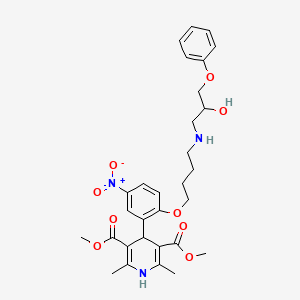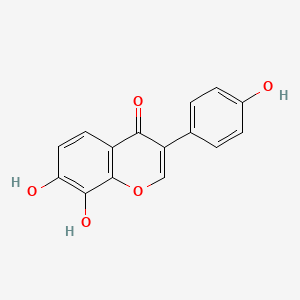
7,8,4'-Trihydroxyisoflavone
Vue d'ensemble
Description
7,8,4'-Trihydroxyisoflavone est une isoflavone naturelle dérivée du métabolisme de la daidzéine, un composé présent dans le soja (Glycine max). Ce composé a suscité un intérêt considérable en raison de ses puissantes propriétés antioxydantes, anti-inflammatoires et neuroprotectrices . Il est connu pour sa capacité à atténuer la neurotoxicité et à soulager les symptômes de la dermatite atopique .
Applications De Recherche Scientifique
7,8,4’-Trihydroxyisoflavone has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 7,8,4’-Trihydroxyisoflavone, also known as 8-Hydroxydaidzein, is the enzyme tyrosinase . Tyrosinase is a multifunctional, glycosylated, and copper-containing oxidase that plays a pivotal role in catalyzing the two key steps of melanogenesis .
Mode of Action
8-Hydroxydaidzein interacts with tyrosinase and inhibits its activity. It has been found to be a potent inhibitor of tyrosinase monophenolase activity, with an IC50 value of 9.2 μM . This compound has an irreversible inhibitory effect on both monophenolase and diphenolase activities .
Biochemical Pathways
The inhibition of tyrosinase by 8-Hydroxydaidzein affects the melanogenesis pathway. Melanogenesis is the process by which melanin is produced in organisms and is crucial for protection against the harmful effects of ultraviolet radiation . By inhibiting tyrosinase, 8-Hydroxydaidzein can potentially reduce melanin production.
Result of Action
The inhibition of tyrosinase by 8-Hydroxydaidzein leads to a decrease in melanin production. This can have potential applications in the treatment of conditions related to melanin overproduction, such as hyperpigmentation . In addition, 8-Hydroxydaidzein has been found to induce autophagy, apoptosis, differentiation, and degradation of the BCR-ABL oncoprotein in K562 human chronic myeloid leukemia (CML) cells .
Orientations Futures
Analyse Biochimique
Biochemical Properties
7,8,4’-Trihydroxyisoflavone interacts with several enzymes and proteins. For instance, it has been found to inhibit neuronal cell death and lactate dehydrogenase (LDH) release induced by 6-OHDA in SH-SY5Y cells, an in vitro model of Parkinson’s disease (PD) . This suggests that 7,8,4’-Trihydroxyisoflavone may have a role in biochemical reactions related to neuroprotection .
Cellular Effects
7,8,4’-Trihydroxyisoflavone has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the proliferation of HepG2 cells under hypoxic conditions . It also downregulates the expression of hypoxic, inflammatory, and metastatic-related proteins, regulates oxidative stress, and inhibits the expression of anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of action of 7,8,4’-Trihydroxyisoflavone involves several binding interactions with biomolecules and changes in gene expression. For instance, it has been found to directly inhibit Protein kinase C iota (PKCι), which is involved in various signaling pathways related to UVB-induced skin ageing . This suggests that 7,8,4’-Trihydroxyisoflavone exerts its effects at the molecular level through enzyme inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8,4’-Trihydroxyisoflavone have been observed to change over time. For example, it has been found to have slower degradation characteristics under post- or pre-hypoxic conditions . This suggests that 7,8,4’-Trihydroxyisoflavone may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
7,8,4’-Trihydroxyisoflavone is involved in several metabolic pathways. For instance, it is a metabolite of the soy isoflavone daidzein
Méthodes De Préparation
Voies de synthèse et conditions de réaction
7,8,4'-Trihydroxyisoflavone peut être synthétisé par bioconversion de la daidzéine en utilisant des micro-organismes. Le processus de bioconversion implique l'utilisation de monooxygénases du cytochrome P450 (CYP) provenant de Streptomyces spp., qui hydroxylent la daidzéine à des positions spécifiques .
Méthodes de production industrielle
La production industrielle de this compound implique l'utilisation de systèmes entiers cellulaires modifiés pour l'hydroxylation de la daidzéine. Ce procédé utilise un système de transport d'électrons exogène provenant de la réductase de la ferrédoxine et de la ferrédoxine pour obtenir l'hydroxylation souhaitée . Le nombre de rotations de l'enzyme utilisée dans ce processus est de 0,69 μmol de this compound produite par μmol de P450 par minute .
Analyse Des Réactions Chimiques
Types de réactions
7,8,4'-Trihydroxyisoflavone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. C'est un puissant inhibiteur de l'activité de la tyrosinase monophénolase, avec une valeur de CI50 de 9,2 μM . Ce composé présente des effets inhibiteurs irréversibles sur les activités monophénolase et diphénolase .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les monooxygénases du cytochrome P450, les équivalents réducteurs dépendants du NADH et les inhibiteurs du P450 tels que la coumarine . Les réactions sont généralement effectuées dans des conditions contrôlées pour assurer l'hydroxylation et les activités d'inhibition souhaitées .
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant this compound comprennent les isoflavones hydroxylées et divers métabolites qui présentent de puissantes propriétés antioxydantes et anti-inflammatoires .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Médecine : Il a montré un potentiel dans le traitement des maladies neurodégénératives telles que la maladie de Parkinson en protégeant contre la neurotoxicité.
5. Mécanisme d'action
This compound exerce ses effets par le biais de diverses cibles moléculaires et voies :
Inhibition de la tyrosinase : Il inhibe l'oxydation de la l-DOPA par la tyrosinase par un mécanisme réversible et non compétitif.
Neuroprotection : Il protège les cellules neuronales en inhibant l'activation des voies MAPK et PI3K/Akt/GSK-3β.
Comparaison Avec Des Composés Similaires
7,8,4'-Trihydroxyisoflavone est unique en raison de son motif d'hydroxylation spécifique et de ses puissantes activités biologiques. Des composés similaires comprennent :
6,7,4'-Trihydroxyisoflavone : Un autre métabolite de la daidzéine avec des propriétés antioxydantes et anti-inflammatoires similaires.
7,3',4'-Trihydroxyisoflavone : Connu pour ses propriétés œstrogéniques, antioxydantes et anticancéreuses.
Daidzéine : Le précurseur de this compound, largement étudié pour ses bienfaits pour la santé.
Ces composés partagent des caractéristiques structurelles similaires, mais diffèrent dans leurs activités biologiques et leurs applications spécifiques.
Propriétés
IUPAC Name |
7,8-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-15-10(13(11)18)5-6-12(17)14(15)19/h1-7,16-17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZFZTMWBCFKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226169 | |
| Record name | 4',7,8-Trihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxydaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
75187-63-2 | |
| Record name | 8-Hydroxydaidzein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75187-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',7,8-Trihydroxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075187632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',7,8-Trihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75187-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4',7,8-TRIHYDROXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KW44TB2DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Hydroxydaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 °C | |
| Record name | 8-Hydroxydaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 8-Hydroxydaidzein acts as a potent suicide substrate for mushroom tyrosinase. [, , ] This means that the enzyme attempts to catalyze a reaction with 8-hydroxydaidzein, but in doing so, becomes irreversibly inactivated. This inactivation occurs because the reaction with 8-hydroxydaidzein leads to the formation of a reactive intermediate that binds covalently to the enzyme's active site, effectively blocking further activity. [] The downstream effect of this interaction is a potent inhibition of tyrosinase activity, leading to a reduction in melanin production. [, ]
- Induction of apoptosis: This has been observed in K562 human chronic myeloid leukemia (CML) cells [] and U-937 acute myeloid leukemia (AML) cells. [] The mechanism involves upregulation of p21Cip1, downregulation of cyclin D2 and CDK6, activation of caspase-7, and cleavage of PARP-1. [, ]
- Modulation of gene expression: Microarray analysis revealed that 8-hydroxydaidzein can downregulate genes associated with rRNA processing and ribosome biogenesis. [] It also influences the expression of genes involved in hemopoiesis, cell cycle regulation, and signaling pathways like NF-κB, MAPK, and JAK-STAT. []
- Activation of Nrf2/HO-1 pathway: This antioxidant pathway is activated in LPS-stimulated BV2 microglial cells, leading to increased expression of Phase II enzymes like HO-1, NQO1, and GCLM. []
- Inhibition of Akt/NF-κB pathway: 8-hydroxydaidzein suppresses the phosphorylation of Akt and NF-κB-p65, further contributing to its anti-inflammatory effects. []
A:
- Spectroscopic data: Detailed information on the 1H-NMR, 13C-NMR, and HMBC spectra can be found in the literature. [] Key structural features include a hydroxyl group at position 8 of the isoflavone backbone, in addition to the hydroxyl groups at positions 7 and 4' present in its parent compound, daidzein.
A: 8-Hydroxydaidzein exhibits limited stability, particularly in alkaline environments. [, ] It degrades rapidly in solutions with pH 8 and above. [] In contrast, it demonstrates better stability in acidic solutions (pH 5-6). []
- Solvent compatibility: 8-hydroxydaidzein is soluble in dimethyl sulfoxide (DMSO), but its stability is higher in DMSO than in aqueous phosphate buffer at pH 6.8. []
A: While specific computational studies solely focused on 8-hydroxydaidzein are limited within the provided research, molecular docking studies have been performed on closely related ortho-dihydroxyisoflavone derivatives. [] These studies assessed the binding affinities of these compounds to target proteins like COX-2 and VEGFR2, providing insights into their potential anti-cancer mechanisms.
A: The presence of the 7,8-dihydroxyl group on the isoflavone skeleton is crucial for the suicide inhibition of tyrosinase by 8-hydroxydaidzein. [] This structural feature allows for the formation of a reactive intermediate during the enzymatic reaction, leading to irreversible binding and inactivation of the enzyme.
- Hydroxyl group positioning: The location of hydroxyl groups significantly impacts activity. Genistein, with hydroxyl groups at positions 5, 7, and 4', induces apoptosis in KATO III cells, whereas daidzein and its other hydroxylated derivatives (including 8-hydroxydaidzein) do not, highlighting the importance of the hydroxyl group at position 5 for this activity. []
- Number of hydroxyl groups: Increasing the number of hydroxyl groups doesn't necessarily translate to higher activity. For instance, 8-hydroxydaidzein with three hydroxyl groups shows a stronger inhibitory effect on tyrosinase than daidzein with two, but further hydroxylation to form tetrahydroxyisoflavones might not enhance this effect. [, ]
- Modifications at other positions: Introducing methoxy groups can alter activity. For instance, 7,4′-dihydroxy-8-methoxy-isoflavone, a methoxy derivative of 8-hydroxydaidzein, exhibits potent melanogenesis inhibitory activity. []
A: 8-hydroxydaidzein is unstable in alkaline solutions, undergoing degradation relatively quickly. [] Formulating it in acidic solutions (pH 5-6) can enhance its stability. []
- Glycosylation: Enzymatic glycosylation using enzymes like amylosucrase can significantly enhance its aqueous solubility and stability, even under alkaline conditions. [, ] This approach has proven effective in generating stable 8-hydroxydaidzein glucosides with improved pharmaceutical potential. [, ]
A: Studies in rats show that orally administered 8-hydroxydaidzein is absorbed and distributed to various tissues, including the liver, kidney, and plasma. []
- Metabolism: 8-hydroxydaidzein is primarily metabolized in the liver, where it is conjugated to form glucuronide and sulfate conjugates. [] These conjugated forms are then released into the bloodstream.
- Excretion: Excretion of 8-hydroxydaidzein and its metabolites occurs mainly through urine. []
- In vivo activity: In rats, 8-hydroxydaidzein demonstrates antioxidant effects in vivo, reducing lipid peroxidation in the liver. []
ANone: 8-Hydroxydaidzein shows promising efficacy in various in vitro and in vivo models:
- Anti-cancer activity: Demonstrates antiproliferative and pro-apoptotic effects in K562 human chronic myeloid leukemia (CML) cells [] and U-937 acute myeloid leukemia (AML) cells. []
- Tyrosinase inhibition and depigmentation: Potently inhibits mushroom tyrosinase activity, leading to reduced melanin production in mouse B16 melanoma cells. []
- Anti-inflammatory activity: Suppresses LPS-induced nitric oxide (NO) and proinflammatory cytokine production in BV2 microglial cells. []
- Skin-whitening activity: Topical application of creams containing 8-hydroxydaidzein resulted in significant skin lightening effects in human volunteers. []
- Antioxidant effects: Oral administration of 8-hydroxydaidzein reduced lipid peroxidation in the liver of rats. []
- Anti-diabetic properties: A soy extract enriched in 8-hydroxydaidzein through fermentation exhibited anti-diabetic effects in Drosophila melanogaster, reducing triacylglyceride content in female flies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


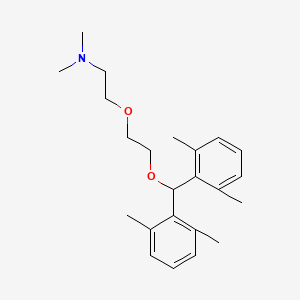


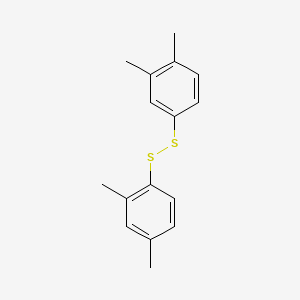
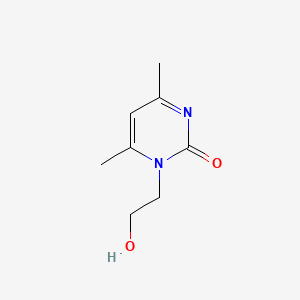
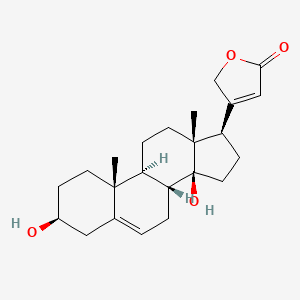
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]-5-methylhexanamide](/img/structure/B1683438.png)

